3-Amino-4-chloro-N-propylbenzenesulfonamide
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Overview
Description
3-Amino-4-chloro-N-propylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of an amino group, a chloro substituent, and a propyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-N-propylbenzenesulfonamide typically involves the sulfonation of 3-Amino-4-chlorobenzene followed by the introduction of the propyl group. One common method involves the reaction of 3-Amino-4-chlorobenzenesulfonyl chloride with propylamine under basic conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Substitution Reactions: The amino and chloro groups on the benzene ring can undergo various substitution reactions. For example, the chloro group can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Corresponding amines or other reduced forms.
Scientific Research Applications
3-Amino-4-chloro-N-propylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby interfering with the enzyme’s function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
Comparison with Similar Compounds
3-Amino-4-chlorobenzenesulfonamide: This compound lacks the propyl group but shares similar structural features and reactivity.
4-Amino-N-propylbenzenesulfonamide: This compound has the amino and propyl groups but lacks the chloro substituent.
Uniqueness: 3-Amino-4-chloro-N-propylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro substituent enhances its potential for substitution reactions, while the propyl group can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
3-amino-4-chloro-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXQAAORQZDBNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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